molecular formula C11H12N2O2 B2773827 N1-allyl-N2-phenyloxalamide CAS No. 100060-41-1

N1-allyl-N2-phenyloxalamide

Cat. No.: B2773827
CAS No.: 100060-41-1
M. Wt: 204.229
InChI Key: IMTOZHCXAFTUOU-UHFFFAOYSA-N
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Description

Contextual Significance of Oxalamide-Based Compounds in Chemical Science

Oxalamide derivatives represent a significant class of organic compounds characterized by a central diamide (B1670390) of oxalic acid. This structural motif is a powerful building block in supramolecular chemistry due to its capacity for forming robust hydrogen-bonding networks. ontosight.airesearchgate.net The oxalamide functional group consists of two amide linkages in a reverse orientation, connected by two adjacent carbonyl groups, which can act as both hydrogen bond donors and acceptors. ontosight.ai This feature facilitates the self-assembly of oxalamide-based molecules into well-defined architectures such as gels, liquid crystals, and other organized materials. researchgate.net

The applications of oxalamide derivatives are diverse, spanning medicinal chemistry, materials science, and catalysis. In medicinal chemistry, various oxalamide-containing molecules have been explored for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai For example, certain N-phenyl-N'-substituted oxalamides have been identified as a novel class of HIV-1 entry inhibitors. nih.gov In materials science, their ability to act as organogelators for various solvents and oils is a key area of research. researchgate.net Furthermore, oxalamide derivatives serve as ligands in coordination chemistry and have been employed as nucleating agents in polymer science. vulcanchem.com

Rationale for Dedicated Academic Investigation of N1-allyl-N2-phenyloxalamide

The specific structure of this compound, featuring both an allyl group and a phenyl group attached to the nitrogen atoms of the oxalamide core, presents a unique combination of functionalities that justifies a dedicated academic investigation. The presence of the allyl group introduces a reactive site for further chemical modifications and polymerization reactions. The phenyl group, on the other hand, provides a rigid aromatic platform that can engage in π-π stacking interactions, influencing the compound's solid-state packing and potential biological activity.

The unsymmetrical nature of this compound is of particular interest. The synthesis of such asymmetrically substituted oxalamides has been a focus of methodological development in organic chemistry, with recent advancements providing more efficient and environmentally friendly one-pot approaches. rsc.orgrsc.org Investigating this compound allows for a deeper understanding of the structure-property relationships in this class of compounds, where the interplay between the flexible allyl chain and the planar phenyl ring can lead to unique conformational and self-assembly behaviors.

Overview of Research Directions for N-Substituted Oxalamide Derivatives

Research into N-substituted oxalamide derivatives is proceeding along several key trajectories, driven by their versatile chemical properties and potential applications.

Medicinal Chemistry: A significant area of research is the design and synthesis of oxalamide derivatives as therapeutic agents. Studies have shown that modifying the N-substituents can tune the biological activity of these compounds. For instance, N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs have been identified as potent inhibitors of HIV-1 entry by blocking the interaction between the viral glycoprotein (B1211001) gp120 and the cellular receptor CD4. nih.gov Other derivatives are being investigated for their potential as antiepileptic and anticancer agents. scholaris.ca

Materials Science: The self-assembly properties of N-substituted oxalamides are being harnessed to create novel soft materials. Mono-N-alkylated primary oxalamides have been shown to be excellent low molecular weight gelators for a variety of organic solvents. researchgate.net The gelation properties, such as thermal stability and mechanical strength, can be finely tuned by altering the structure of the N-alkyl groups.

Catalysis: Oxalamide derivatives are also finding use as ligands in transition metal catalysis. For example, N-(naphthalen-1-yl)-N'-alkyl oxalamides have been demonstrated to be effective ligands in copper-catalyzed aryl amination reactions, enabling the formation of C-N bonds with high efficiency. nih.gov

Delimitation of Research Scope for this compound: Theoretical and Methodological Framework

The investigation of this compound is guided by a combination of theoretical and methodological frameworks.

Synthesis: The primary method for synthesizing unsymmetrical oxalamides like this compound typically involves a two-step process starting from oxalyl chloride and the respective amines (aniline and allylamine). rsc.org However, recent research has focused on developing more efficient one-pot syntheses. rsc.orgrsc.org For instance, a novel approach utilizes the base-promoted triple cleavage of CCl2Br in the presence of dichloroacetamide and the corresponding amines. rsc.orgrsc.org

Structural and Conformational Analysis: A key aspect of the research involves the detailed characterization of the molecule's structure and conformational preferences. This is achieved through a combination of spectroscopic techniques and computational methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure. The chemical shifts of the amide protons can provide insights into intramolecular hydrogen bonding. researchgate.net For a related compound, N1,N1-diisopropyl-N2-phenyloxalamide, the amide proton appears as a singlet at δ 9.24 ppm in the 1H NMR spectrum. scholaris.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the N-H and C=O stretching of the amide groups.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the elemental composition.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are used to investigate the conformational landscape of the molecule, predict the most stable conformers, and analyze intramolecular interactions such as hydrogen bonding. researchgate.net These theoretical studies can also be used to predict spectroscopic properties, which can then be compared with experimental data.

Physicochemical Properties: The basic physicochemical properties of this compound are essential for its handling and potential applications.

PropertyValueSource
Molecular Formula C11H12N2O2 nih.gov
Molecular Weight 204.23 g/mol nih.gov
CAS Number 2010913-9 nih.gov

Table 1: Physicochemical Properties of this compound

The research scope is thus clearly defined, focusing on the synthesis, detailed structural and conformational analysis, and fundamental property characterization of this compound. This foundational knowledge is crucial for exploring its potential in the broader research directions outlined for N-substituted oxalamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-phenyl-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTOZHCXAFTUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N1 Allyl N2 Phenyloxalamide

Retrosynthetic Analysis Pertaining to the N1-allyl-N2-phenyloxalamide Scaffold

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, commercially available precursors. The most apparent disconnections are the two C-N amide bonds of the oxalamide core.

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

This primary disconnection strategy points to a two-carbon (C2) electrophilic synthon derived from oxalic acid and two nucleophilic amine partners: allylamine (B125299) and aniline. The key challenge in a forward synthesis based on this analysis is achieving selectivity to form the unsymmetrical product while avoiding the formation of the two corresponding symmetrical oxalamides: N1,N2-diallyloxalamide and N1,N2-diphenyloxalamide (oxanilide). This necessitates a stepwise approach in conventional methods or a carefully controlled one-pot strategy.

Conventional Synthetic Approaches for Oxalamide Formation

The traditional and most widely employed method for synthesizing oxalamides involves the acylation of amines using a reactive derivative of oxalic acid, typically oxalyl chloride or a dialkyl oxalate (B1200264) like diethyl oxalate. nih.govresearchgate.netrsc.org

To synthesize an unsymmetrical oxalamide such as this compound, a sequential addition of the amines is required. The general procedure is as follows:

Mono-amidation: Oxalyl chloride is reacted with one equivalent of the first amine (e.g., aniline) at low temperature in an inert solvent like dichloromethane (B109758) (CH2Cl2), often in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et3N) to neutralize the HCl byproduct. This forms the mono-acyl chloride intermediate, N-phenyloxamoyl chloride.

Second Amidation: The second amine (allylamine) is then added to the reaction mixture to react with the intermediate, forming the desired this compound.

Development and Optimization of Novel Synthetic Routes for this compound

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing unsymmetrical oxalamides.

Exploration of Reaction Conditions and Reagent Systems

Another strategy involves the intermolecular regioselective C–C and C–O bond cleavage and subsequent amination of substituted 2-oxo-2-phenylethyl acetate (B1210297) compounds. rsc.org This method uses a copper catalyst and tert-butyl hydroperoxide (TBN) as both an oxidant and an oxygen source, enabling the formation of two new C-N bonds in a single operation. rsc.org

Catalytic Strategies in Oxalamide Synthesis

Catalysis offers a powerful tool for developing highly efficient and selective transformations. Several catalytic systems have been successfully applied to the synthesis of oxalamides.

Ruthenium-Catalyzed Dehydrogenative Coupling: A highly sustainable and atom-economical route involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex. nih.govrsc.orgnih.gov This reaction produces the desired oxalamide with hydrogen gas (H2) as the only byproduct. nih.gov The synthesis of mixed aryl/alkyl oxalamides has been successfully demonstrated, indicating the viability of this method for producing this compound. nih.gov Density Functional Theory (DFT) calculations have been used to elucidate the reaction mechanism, identifying the rate-determining step as the formation of molecular hydrogen. rsc.orgrsc.org This understanding allows for the predictive optimization of the catalyst structure for improved reactivity. rsc.org

Catalyst SystemStarting MaterialsKey FeaturesYield RangeRef
Ruthenium Pincer ComplexEthylene Glycol, AminesAtom-economical, H₂ is the only byproductGood to Excellent nih.gov
Copper(I) IodideBromodifluoroacetamide, Tertiary AminesMild conditions, one-step synthesisGood researchgate.netresearchgate.net
Copper(II) Chloride/TBN2-Oxo-2-phenylethyl Acetates, AminesRegioselective C-C/C-O cleavageGood rsc.org

Copper-Catalyzed Synthesis: An efficient copper-catalyzed method for preparing unsymmetrical oxalamides has been developed using bromodifluoroacetamide and tertiary amines under mild conditions. researchgate.netresearchgate.net This protocol offers a convenient and direct strategy for the construction of diverse N-substituted oxalamides in a single step. researchgate.net Furthermore, N-aryl-N′-alkyl-substituted oxalamides themselves have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, highlighting the functional importance of this class of compounds. researchgate.net

Sustainable and Green Chemistry Principles in Synthetic Design

The development of synthetic routes for oxalamides is increasingly guided by the principles of green chemistry, which prioritize waste reduction, atom economy, and the use of less hazardous materials. acs.org

The ruthenium-catalyzed dehydrogenative coupling of ethylene glycol is a prime example of a green synthetic method. nih.govrsc.org It boasts a high atom economy, as all atoms from the amine substrates are incorporated into the final product, and the ethylene glycol is converted to the valuable byproduct H2. acs.org This process avoids the use of toxic reagents like oxalyl chloride and the generation of stoichiometric waste products. nih.govresearchgate.net

One-pot syntheses, such as the base-promoted reaction with dichloroacetamide, also align with green chemistry principles by reducing the number of synthetic steps and minimizing the use of solvents for intermediate isolation and purification. rsc.orgnih.gov The use of water as a solvent or oxygen source further enhances the environmental credentials of these modern methods. rsc.orgrsc.org

Advanced Techniques for Product Isolation and Purification

The purification of this compound is critical to remove unreacted starting materials and, more importantly, the potential symmetric side products (N1,N2-diallyloxalamide and N1,N2-diphenyloxalamide).

Standard laboratory techniques such as column chromatography on silica (B1680970) gel are commonly employed for the purification of oxalamide derivatives. researchgate.net The choice of eluent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is crucial for achieving good separation. acs.org

Recrystallization is another powerful purification method, particularly for solid products. rochester.edu This involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. rochester.edu For oxalamides, solvent systems like ethanol/water or dichloromethane/hexane may be effective.

In cases where separation is challenging, techniques like preparative thin-layer chromatography (TLC) can be utilized for smaller-scale purifications. acs.org The purity and structure of the final product are typically confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of N1 Allyl N2 Phenyloxalamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

Detailed 1D and 2D NMR Assignment and Conformational Analysis

For a molecule like N1-allyl-N2-phenyloxalamide, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the allyl and phenyl groups, as well as the N-H protons of the oxalamide core. The chemical shifts (δ) of these protons would provide initial information about their chemical environment. For instance, the vinyl protons of the allyl group would appear in the olefinic region of the spectrum, while the aromatic protons of the phenyl group would be observed in the aromatic region.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the characteristic signals for the two carbonyl (C=O) carbons of the oxalamide group, which are typically found in the downfield region of the spectrum (around 160-165 ppm for similar structures). nsf.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial for establishing the connectivity between protons, for example, by correlating the signals of the CH₂ and CH protons within the allyl group. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, aiding in the definitive assignment of the carbon spectrum. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the molecular framework, for example, by showing correlations from the N-H protons to the carbonyl carbons.

Elucidation of Intramolecular Interactions via NMR

The presence of hydrogen bond donors (N-H) and acceptors (C=O) in this compound suggests the possibility of intramolecular hydrogen bonding. This can be investigated using NMR techniques. For example, the chemical shift of the N-H protons can be monitored as a function of temperature or solvent polarity. A low dependence of the chemical shift on these parameters can indicate the involvement of the proton in a stable intramolecular hydrogen bond. rsc.org Nuclear Overhauser Effect (NOE) experiments could also provide through-space correlations between protons, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these techniques would be used to confirm the presence of key functional groups.

Characteristic IR absorption bands would be expected for:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.

C=O stretching (Amide I band): Strong absorptions are expected around 1650-1680 cm⁻¹. The presence of two distinct C=O bands could indicate different environments for the two carbonyl groups.

N-H bending (Amide II band): Usually found around 1520-1550 cm⁻¹.

C=C stretching: A band corresponding to the allyl group's double bond would appear around 1640 cm⁻¹.

Aromatic C-H and C=C stretching: Signals characteristic of the phenyl group would also be present.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bond of the allyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (molecular weight 204.22 g/mol ), a high-resolution mass spectrum would confirm the elemental composition (C₁₁H₁₂N₂O₂). nih.gov

Electron Impact (EI) mass spectrometry would likely lead to fragmentation of the molecule. The analysis of these fragments can help to confirm the structure. Expected fragmentation pathways could include the cleavage of the amide bonds, the loss of the allyl group, or the loss of the phenyl group, leading to characteristic fragment ions.

Single-Crystal X-ray Diffraction Analysis of this compound

Crystal Packing Motifs and Supramolecular Interactions

This analysis would reveal how molecules of this compound arrange themselves in a crystal lattice. A key feature to investigate would be the intermolecular hydrogen bonding network. The N-H groups can act as hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules, potentially forming chains or sheets. For other N,N'-disubstituted oxamides, extensive hydrogen bonding networks are common and play a crucial role in the crystal packing.

Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could be another important feature of the supramolecular assembly. The allyl groups might also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal structure.

Conformational Preferences in the Crystalline State

Detailed information regarding the conformational preferences of this compound in the crystalline state is not available in the current body of scientific literature. The determination of preferred conformations, such as the planarity of the oxalamide bridge or the orientation of the allyl and phenyl substituents, requires single-crystal X-ray diffraction studies. Such studies provide precise atomic coordinates, from which dihedral angles and intramolecular distances can be calculated to define the molecule's three-dimensional structure. Without a published crystal structure, any discussion on the conformational preferences would be purely speculative.

Analysis of Hydrogen Bonding Networks and Their Directionality

The analysis of hydrogen bonding networks is fundamental to understanding the supramolecular assembly of molecules in the solid state. For this compound, the amide protons (N-H) are expected to act as hydrogen bond donors, while the carbonyl oxygens (C=O) would serve as acceptors. These interactions are crucial in dictating the packing of molecules in the crystal lattice.

Chiroptical Spectroscopy (if applicable to specific this compound enantiomers)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. If this compound were to be resolved into its enantiomers, or if chiral derivatives were synthesized, CD spectroscopy could provide valuable insights into their absolute configuration and conformational behavior in solution.

A CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of chromophores within the molecule. For this compound, the phenyl and amide groups would be the primary chromophores.

Currently, there are no published studies on the synthesis, separation, or chiroptical analysis of enantiomers of this compound. Therefore, no experimental CD data is available to be presented or analyzed in this context.

Computational and Theoretical Investigations of N1 Allyl N2 Phenyloxalamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like N1-allyl-N2-phenyloxalamide, DFT calculations would be foundational in understanding its intrinsic chemical properties.

A primary application of DFT would be to determine the electronic structure of this compound. This involves calculating the distribution of electron density and identifying the key molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical parameters that help in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

In studies of other oxalamide derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G, have been employed to calculate these electronic descriptors. researchgate.netaphrc.org For this compound, such an analysis would reveal how the allyl and phenyl groups electronically influence the central oxalamide core. The electron-donating or withdrawing nature of these substituents would modulate the electron density across the molecule, which is key to its reactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative and not based on published experimental or computational data for this specific molecule.)

ParameterPredicted ValueSignificance
HOMO EnergyNot Available in LiteratureRelates to electron-donating ability
LUMO EnergyNot Available in LiteratureRelates to electron-accepting ability
HOMO-LUMO GapNot Available in LiteratureIndicates chemical stability and reactivity
Dipole MomentNot Available in LiteratureMeasures overall polarity of the molecule

The presence of rotatable single bonds in this compound—specifically around the amide linkages and the allyl group—means the molecule can exist in multiple conformations. A potential energy surface (PES) scan, performed using DFT, would be essential to identify the most stable conformers (local and global minima) and the energy barriers for transition between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. For instance, studies on benzoyl phenyl oxalamide derivatives have used DFT computations alongside NMR studies to establish that stable conformations are governed by intramolecular hydrogen bonds. nih.gov A similar approach for this compound would clarify the preferred spatial arrangement of the phenyl and allyl groups relative to the oxalamide plane.

DFT is widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations could generate:

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions of key IR absorption bands, such as the N-H stretches, C=O (amide I) stretches, and C-N (amide II) bending vibrations of the oxalamide core.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable assignments for experimental spectra. Computational studies on related benzamide (B126) derivatives show a strong correlation between calculated and experimental shifts. nih.gov

Table 2: Predicted Key Spectroscopic Data for this compound (Note: Values are for illustrative purposes to show what would be calculated.)

Spectroscopic DataParameterPredicted Value (cm⁻¹ or ppm)
Vibrational (IR)C=O Stretch (Amide I)Not Available in Literature
N-H StretchNot Available in Literature
NMR¹H Chemical Shift (Amide N-H)Not Available in Literature
¹³C Chemical Shift (C=O)Not Available in Literature

Prediction of Molecular Conformations and Energy Landscapes

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT provides insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a condensed phase, such as in a solvent. An MD simulation for this compound would model its interactions with solvent molecules, revealing its dynamic conformational flexibility, solvation properties, and potential for aggregation. This is particularly relevant as the oxalamide motif is known to participate in self-assembly through hydrogen bonding. researchgate.net MD simulations have been used to study the stability of other complex molecules in solution, providing a dynamic picture that complements the static view from DFT. researchgate.net

Elucidation of Structure-Reactivity Relationships via Computational Modeling

Computational modeling is a cornerstone of modern drug discovery and materials science for establishing structure-activity relationships (SAR) or structure-property relationships. For this compound, if it were part of a series of compounds being evaluated for a specific application (e.g., as a neuraminidase inhibitor or an antimalarial agent, like other oxalamides), computational modeling would be invaluable. researchgate.netnih.gov

Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling correlate the biological activity of a set of molecules with their 3D properties (steric and electrostatic fields). researchgate.net Molecular docking simulations could predict how this compound binds to a biological target, such as an enzyme's active site. researchgate.netmdpi.com These models help identify which parts of the molecule—the allyl group, the phenyl ring, or the oxalamide linker—are most important for its function, guiding the design of more potent or effective analogues.

Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and ligand-receptor binding of a molecule. The oxalamide functional group is an excellent hydrogen bond donor and acceptor. researchgate.net

NCI Analysis: The NCI plot is a visualization technique based on the electron density and its derivatives that reveals the location and nature of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, an NCI analysis would map the intramolecular hydrogen bonds (e.g., between the N-H proton and a carbonyl oxygen) that stabilize its conformation, as well as potential intermolecular interaction sites.

QTAIM Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By analyzing bond critical points (BCPs), QTAIM can quantify the strength and nature of both covalent and non-covalent bonds. In the context of this compound, QTAIM would be used to precisely characterize the strength of the intramolecular and potential intermolecular hydrogen bonds involving the oxalamide backbone. Studies on similar systems have successfully used these methods to understand the forces driving molecular conformation and crystal packing. researchgate.net

Reactivity and Reaction Mechanisms of N1 Allyl N2 Phenyloxalamide

Investigation of Primary Chemical Transformations

The principal chemical transformations of N1-allyl-N2-phenyloxalamide involve reactions at the amide nitrogens, the aromatic ring, and the allylic double bond. The oxalamide core itself is relatively stable but can undergo hydrolysis under harsh acidic or basic conditions, cleaving the amide bonds to yield oxalic acid, allylamine (B125299), and aniline.

The phenyl group is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the directing effect of the amide substituent.

The allyl group, with its reactive double bond, is a key site for a variety of addition and oxidation reactions. These transformations provide a versatile handle for introducing new functional groups and extending the molecular framework.

Mechanistic Studies of Functional Group Interconversions Involving the Oxalamide Core

The oxalamide moiety, while generally robust, can participate in several important interconversions. One of the primary reactions is hydrolysis, which proceeds through nucleophilic acyl substitution at the carbonyl carbons. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards attack by water. In basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon.

The oxalamide can also act as a ligand, coordinating with metal centers through the oxygen or nitrogen atoms. This property is leveraged in catalysis, where oxalamide-based ligands have been shown to be effective in reactions such as copper-catalyzed cross-coupling. wikipedia.orgnih.govrsc.org The coordination to a metal can activate the oxalamide core towards further reactions.

Furthermore, the amide bonds can be reduced, although this typically requires strong reducing agents like lithium aluminum hydride. This transformation converts the oxalamide into the corresponding diamine.

Reactions Involving the Allyl Moiety

The allyl group is a versatile functional group that undergoes a wide array of chemical reactions, significantly contributing to the reactivity profile of this compound.

Addition Reactions: The double bond of the allyl group can readily undergo electrophilic addition. For instance, it can be halogenated to form dihalo derivatives. Highly regio- and enantioselective vicinal dihalogenations of allyl amides have been achieved using specific catalysts and halogen sources. nih.gov

Oxidative Cyclization: N-allyl amides can undergo oxidative cyclization to form oxazoline (B21484) and oxazine (B8389632) ring systems. This transformation can be mediated by reagents like iodine(III) compounds, with chiral catalysts enabling enantioselective synthesis. organic-chemistry.org

Hydroformylation: Rhodium-catalyzed hydroformylation of the allyl group, followed by spontaneous ring closures, can lead to the formation of bicyclic alkaloid scaffolds. researchgate.net

Cross-Metathesis: Molybdenum-catalyzed cross-metathesis reactions of allylic amides with terminal alkenes can be used to synthesize Z-1,2-disubstituted allylic amides with high stereoselectivity. researchgate.net

Isomerization: Transition metal catalysts, such as cobalt(I) pincer complexes, can efficiently catalyze the isomerization of N-allylic compounds to the corresponding enamines or enamides. acs.org

A summary of typical reactions involving the allyl moiety is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
DihalogenationHalenium source (e.g., DCDMH), LiCl, catalyst, TFE, -30 °CVicinal dihalide
Oxidative CyclizationChiral iodoarene catalyst, oxidantOxazoline/Oxazine
HydroformylationRhodium catalyst, H₂/COBicyclic alkaloid
Cross-MetathesisMolybdenum catalyst, terminal alkeneZ-alkene
IsomerizationCobalt(I) pincer complex, 80-90 °CEnamine/Enamide

Derivatization Chemistry of this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of related compounds.

N-Alkylation/Arylation: The amide nitrogens can potentially be further substituted, although this can be challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. Strong bases and reactive electrophiles would be required.

Modification of the Phenyl Ring: The phenyl ring can be functionalized through electrophilic substitution reactions. The amide group is an ortho-, para-directing group, guiding incoming electrophiles to these positions. For example, nitration or halogenation would yield substituted phenyl derivatives.

Modification of the Allyl Group: As detailed in the previous section, the allyl group is a prime site for derivatization. The products of addition, oxidation, and cyclization reactions of the allyl moiety represent a major class of derivatives. For example, diazidation of N-allyl malonamides followed by thermolysis can lead to the synthesis of substituted pyrazines. rsc.org

Photochemical and Thermochemical Reactivity Profiles

Photochemical Reactivity: Amides and anilines are known to undergo photochemical reactions. One notable reaction is the photo-Fries rearrangement, where an acyl group migrates from the nitrogen to the aromatic ring upon irradiation with UV light. cdnsciencepub.comresearchgate.net In the case of this compound, this could potentially lead to the formation of ortho- and para-aminoaryl-substituted oxalamides. The reaction proceeds via homolytic cleavage of the N-C(O) bond to form a radical pair that recombines within the solvent cage. cdnsciencepub.com Additionally, photochemical C(sp³)–H amination of amides has been reported using N-haloimides under visible light. nih.gov The photochemical reactions of aromatic amines can also involve photodissociation of the N-H and C-N bonds. researchgate.net

Thermochemical Reactivity: Oxalamides are generally thermally stable. However, at very high temperatures (above 350 °C), unsubstituted oxamide (B166460) is known to dehydrate and release cyanogen. wikipedia.org Substituted oxalamides may exhibit different thermal decomposition pathways. The presence of the allyl group could introduce additional thermal reactivity, such as polymerization or rearrangement at elevated temperatures. DFT calculations on related oxalamide systems have been used to study their conformational properties and the energetics of various transformations. researchgate.netresearchgate.net For instance, the synthesis of oxalamides from ethylene (B1197577) glycol and amines has been studied at elevated temperatures (e.g., 135 °C) in the presence of a ruthenium catalyst. nih.govrsc.org

Coordination Chemistry and Metal Complexation with N1 Allyl N2 Phenyloxalamide

Design Principles for Oxalamide-Based Ligands

Oxalamide-based ligands are a versatile class of compounds in coordination chemistry, prized for their tunable steric and electronic properties. The fundamental design of these ligands revolves around a central oxalamide backbone that, upon deprotonation, forms a dianionic, bidentate chelating unit. This N,N'-donor set readily coordinates to metal ions to form a highly stable five-membered chelate ring.

The key design features of oxalamide ligands include:

Tunable N-Substituents: The substituents on the amide nitrogens (N1 and N2) are the primary sites for modification. In N1-allyl-N2-phenyloxalamide, the allyl group introduces an unsaturated, reactive moiety, while the phenyl group provides steric bulk and electronic influence through its aromatic system. The nature of these substituents is critical; for instance, in copper-catalyzed aryl amination, bis(N-aryl) substituted oxalamides have been found to be superior ligands compared to N-aryl-N'-alkyl or bis(N-alkyl) substituted variants. researchgate.net

Redox-Active Backbone: The oxalamide framework is not merely a passive scaffold. It can be redox-active, participating directly in electron-transfer processes. This property allows it to stabilize metal centers in unusually high oxidation states, which is a cornerstone of its utility in catalysis.

Hydrogen Bonding Capability: The oxalamide functionality is a persistent and reliable hydrogen-bonding unit. This characteristic can be exploited in the solid state to guide the self-assembly of molecules into predictable two-dimensional networks and other supramolecular structures.

Secondary Coordination Sites: The carbonyl oxygen atoms of the oxalamide group are potential secondary donor sites. This allows mononuclear oxalamide complexes to act as "metal-organic ligands" (MOLs), coordinating to other metal ions to form polynuclear clusters and high-dimensionality polymers.

Synthesis and Structural Characterization of Metal Complexes of this compound

While specific literature on the synthesis of metal complexes with this compound is not extensively detailed, the general procedures for forming metal-oxalamide complexes are well-established. Typically, the synthesis involves the reaction of the neutral, protonated ligand with a suitable metal salt (e.g., copper(II) acetate (B1210297), palladium(II) chloride) in a solvent like ethanol, DMSO, or THF. A base, such as potassium phosphate (B84403) or triethylamine (B128534), is generally required to deprotonate the amide nitrogens, facilitating coordination to the metal center.

The resulting complexes are often neutral, particularly with divalent metal ions like Cu(II), Pd(II), or Ni(II), forming square planar [M(L)] type complexes, where L represents the dianionic this compound ligand. Characterization would typically involve techniques such as X-ray crystallography, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis. The IR spectrum is particularly informative, showing a characteristic shift of the C=O stretching frequency upon coordination.

The primary chelation mode of this compound is as a bidentate, dianionic N,N'-donor ligand. science.govscience.gov However, the presence of the allyl group introduces additional possibilities. The allyl ligand is well-known as an "actor" ligand, capable of binding to metals in both a monohapto (η¹, as a 1-electron donor) and a trihapto (η³, as a 3-electron donor) fashion. libretexts.orglibretexts.org

Therefore, several coordination scenarios can be envisioned:

Bidentate N,N' Chelation: The most common mode, where the oxalamide core forms a stable five-membered ring with the metal center, leaving the allyl group as a non-coordinating pendant arm. The geometry around a d⁸ metal like Pd(II) or Pt(II) would likely be square planar.

Tridentate N,N',η²-C=C Chelation: In some cases, the allyl group's double bond could coordinate to the metal center, resulting in a tridentate ligand. This would depend on the electronic properties and coordination preferences of the metal ion.

Bridging Modes: The exocyclic carbonyl oxygens can act as donors to adjacent metal centers, allowing the complex to function as a building block for larger, polynuclear assemblies.

The specific coordination geometry is influenced by the metal ion, its oxidation state, and the presence of any ancillary ligands in the coordination sphere.

Table 1: Representative Structural Parameters for a Hypothetical Square Planar [Cu(this compound)] Complex (Based on related structures)
ParameterExpected ValueComment
Coordination GeometrySquare PlanarTypical for Cu(II) with dianionic N,N' ligands.
Cu-N(amide) Bond Length1.90 - 2.00 ÅCharacteristic of Cu-N covalent bonds.
Cu-O(carbonyl) Interaction> 2.5 ÅWeak or non-existent intramolecularly.
N-Cu-N Bite Angle82° - 86°Defined by the five-membered chelate ring.
C-N-C=C (Allyl) TorsionVariableIndicates if the allyl group is oriented towards or away from the metal center.

Metal-oxalamide complexes are generally characterized by high thermodynamic stability, a consequence of the chelate effect from the bidentate N,N' coordination. The reactivity of a complex like [M(this compound)] can be considered from two perspectives: the core complex and the pendant allyl group.

Reactivity of the Core: The [M(oxalamide)] core can undergo redox reactions. For instance, copper(II)-oxalamide complexes are central to catalytic cycles that are proposed to involve Cu(II)/Cu(III) intermediates. The ligand's ability to be oxidized helps to accommodate this high oxidation state at the metal center.

Chelation Modes and Coordination Geometries

Application of this compound Metal Complexes in Catalysis

The most prominent catalytic application for metal-oxalamide complexes is in copper-catalyzed cross-coupling reactions. alberts.edu.in Ligands of the N-aryl-N'-alkyl oxalamide family, to which this compound belongs, have proven to be highly effective in promoting challenging coupling reactions. nih.govorganic-chemistry.org

Specifically, a copper complex of this compound would be a prime candidate for catalyzing:

Ullmann Condensation: The formation of C-O, C-N, and C-S bonds. For example, the coupling of aryl chlorides with phenols or amines. researchgate.netnih.gov

Aryl Amination: The reaction of aryl halides with primary amines or ammonia (B1221849) to produce substituted anilines, a critical transformation in pharmaceutical synthesis. N-(naphthalen-1-yl)-N'-alkyl oxalamides have achieved exceptionally high turnover numbers in this context. organic-chemistry.org

The combination of the robust oxalamide chelating core with the specific steric and electronic contributions from the phenyl and allyl groups would fine-tune the catalyst's activity and substrate scope.

Mechanistic studies on copper-catalyzed cross-coupling reactions using oxalamide ligands have pointed towards a departure from the traditional Cu(I)/Cu(III) catalytic cycle. For the Ullmann coupling of aryl halides and phenols, evidence suggests a non-canonical mechanism involving a Cu(II) resting state.

The proposed catalytic cycle is as follows:

The active catalyst is a Cu(II)-oxalamide complex.

The rate-determining step is proposed to be a concerted oxidative addition of the aryl halide to the Cu(II) center.

This forms a transient, high-valent copper species that is stabilized by the redox-active oxalamide ligand, which takes on radical character.

Subsequent reaction with the nucleophile (e.g., a phenoxide) and reductive elimination releases the cross-coupled product and regenerates the active Cu(II) catalyst.

The this compound ligand would be expected to support this type of mechanism. The electron-donating nature of the deprotonated amide nitrogens and the electronic character of the phenyl group would modulate the redox potential of the copper center, while the allyl group could influence catalyst solubility and stability, or potentially open alternative reaction pathways through its own reactivity.

Table 2: Performance of Related N-Aryl-N'-Alkyl Oxalamide Ligands in Cu-Catalyzed Aryl Amination
ReactionLigand TypeCatalyst LoadingTurnover Number (TON)Reference
Aryl Iodide + Primary AmineN-(naphthalen-1-yl)-N'-alkyl oxalamide0.01 mol% Cu₂O> 10,000 organic-chemistry.org
Aryl Bromide + Primary AmineN-(naphthalen-1-yl)-N'-alkyl oxalamide0.1 mol% Cu₂O~1,000 organic-chemistry.org
Aryl Chloride + AmineN-Aryl-N'-alkyl oxalamide1-5 mol% CuIGood to Excellent Yields researchgate.net
Aryl Chloride + PhenolN-Aryl-N'-alkyl oxalamide1.5-5 mol% CuIGood Yields nih.gov

In-depth Scientific Review of this compound Remains Elusive Due to Scarcity of Research

In the broader field of oxalamides, a related but structurally distinct compound, N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide), often referred to as OXA, has been noted for its role as a nucleating agent in polymeric systems, particularly with polylactic acid (PLA). This suggests that the oxalamide functional group can indeed participate in non-covalent interactions that influence polymer crystallization. However, directly attributing these properties to this compound would be speculative without direct scientific evidence.

The fundamental principles of supramolecular chemistry are well-established, with non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces playing a crucial role in the self-assembly of molecules into ordered hierarchical structures. The this compound molecule possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens), as well as a phenyl ring and an allyl group, which could theoretically participate in these interactions. However, without experimental or computational studies on this specific molecule, any discussion of its self-assembly behavior, the specific architectures it might form, or the precise role of its various functional groups remains hypothetical.

Similarly, there is no available research data on the integration of this compound into polymeric systems, its potential as a recognition element in chemosensors, or any investigation into its optoelectronic properties. While some organic compounds with similar structural motifs, such as isatins, have been explored for applications in optoelectronics, no such link has been established for this compound.

Supramolecular Chemistry and Advanced Materials Applications of N1 Allyl N2 Phenyloxalamide

Host-Guest Chemistry and Molecular Recognition

The field of host-guest chemistry centers on the creation of larger "host" molecules that can selectively bind smaller "guest" molecules through non-covalent interactions. This process, known as molecular recognition, is fundamental to many biological processes and has been harnessed for applications in sensing, catalysis, and materials science. Oxalamide derivatives, including N1-allyl-N2-phenyloxalamide, are prime candidates for the design of synthetic hosts due to their distinct structural and electronic properties.

The core of molecular recognition by oxalamides lies in their capacity for forming multiple, well-defined hydrogen bonds. The oxalamide functional group (-NH-CO-CO-NH-) features both hydrogen bond donor (N-H) and acceptor (C=O) sites. scispace.com This dual functionality allows for self-complementary hydrogen bonding, leading to the formation of predictable supramolecular structures such as tapes, sheets, and helices. mdpi.comnih.gov More importantly, it enables the molecule to act as a recognition site for suitable guest molecules.

In the context of this compound, the two amide N-H groups can act as potent hydrogen bond donors, making the molecule particularly well-suited for recognizing anionic guest species. The two adjacent carbonyl groups create an electron-rich pocket that can further stabilize a bound guest. The phenyl and allyl substituents on the nitrogen atoms also play a crucial role by influencing the molecule's solubility, steric profile, and the electronic nature of the hydrogen-bonding sites.

Research on related oxalamide structures has demonstrated their efficacy as artificial receptors. For instance, 1,3-phenylene bis-oxalamide derivatives are recognized as versatile building blocks for molecular recognition due to their ability to form intermolecular hydrogen bonds. mdpi.com The arrangement of two oxalamide arms on a central phenyl ring can create a "molecular cleft," a pre-organized cavity suitable for binding guest molecules. rsc.org This principle of creating a defined binding pocket is central to designing effective host molecules.

Furthermore, studies on anthraquinone-derived oxalamides have shown their ability to act as colorimetric sensors for anions like fluoride. researchgate.net The binding of the anion to the oxalamide's N-H groups induces a change in the electronic structure of the host molecule, resulting in a visible color change. This highlights the potential of oxalamide-based hosts in the development of chemical sensors. While specific studies on this compound as a sensor are not available, its core structure suggests a similar potential.

The self-assembly properties of oxalamides are also intrinsically linked to molecular recognition. The formation of gels and other supramolecular structures can be influenced by the presence of specific guests that interact with the oxalamide units, leading to stimuli-responsive materials. mdpi.com The hydrogen bonding that drives the self-assembly of this compound could be modulated by the introduction of a guest that competes for these hydrogen bonding sites, potentially altering the macroscopic properties of the material.

While detailed quantitative data on the binding affinities and specific host-guest complexes of this compound are not available in the reviewed scientific literature, the foundational principles of supramolecular chemistry strongly support its potential as a valuable component in the design of systems for molecular recognition. The combination of strong hydrogen-bonding capabilities, tunable substituents, and a propensity for self-assembly makes the oxalamide scaffold a promising platform for future research in host-guest chemistry.

Data Tables

Detailed research findings containing specific quantitative data for host-guest complexation involving this compound, such as binding or association constants, are not available in the reviewed literature. Broader searches for such data on closely related phenyl oxalamide derivatives also did not yield specific quantitative tables suitable for inclusion. The existing literature primarily discusses the qualitative potential for molecular recognition based on structural features and self-assembly behavior. scispace.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-allyl-N2-phenyloxalamide, and how can purity be ensured during synthesis?

  • Methodology :

  • Step 1 : Use a two-step condensation reaction between allylamine and phenyloxalamic acid derivatives, optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio) to minimize side products.
  • Step 2 : Employ reflux conditions (e.g., 80–100°C in anhydrous THF) with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxyl groups .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (≥95% purity threshold) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Techniques :

  • NMR : Use 1^1H and 13^13C NMR to verify allyl (–CH2_2CH=CH2_2) and phenyl substituents. Key signals include δ 5.8–5.2 ppm (allyl protons) and δ 7.3–7.6 ppm (aromatic protons) .
  • IR : Confirm carbonyl stretches (C=O) at 1680–1700 cm1^{-1} and N–H bending at 1540 cm1^{-1} .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ peaks matching the molecular formula (C11_{11}H12_{12}N2_2O2_2) .

Q. What are the typical chemical reactions and stability concerns for this compound?

  • Reactivity :

  • Oxidation : Susceptible to allyl group oxidation (e.g., with KMnO4_4) to form epoxy derivatives.
  • Hydrolysis : Degrades under strong acidic/basic conditions (pH <2 or >12) via amide bond cleavage .
    • Storage : Store at –20°C under inert gas (argon) to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Approach :

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 5–20 mol% DMAP). Use ANOVA to identify significant factors .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .

Q. How to address discrepancies in reported biological activity data for oxalamide analogs?

  • Resolution Strategy :

  • Assay Validation : Compare cytotoxicity (e.g., IC50_{50}) across multiple cell lines (e.g., HeLa vs. HEK293) under standardized conditions (pH 7.4, 37°C) .
  • Structural Confounders : Check for impurities (e.g., residual DCC) via LC-MS and confirm stereochemistry (allyl vs. propenyl isomers) using NOESY .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to target proteins?

  • Protocol :

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets). Validate with MM-GBSA free-energy calculations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability (RMSD <2 Å) .

Q. What factors influence the stability of this compound in biological assay buffers?

  • Key Variables :

  • pH : Degradation accelerates at pH >8 due to hydroxide-mediated hydrolysis. Use buffered solutions (PBS, pH 7.4) for in vitro studies .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) may require DMSO stock solutions (≤1% v/v) to avoid precipitation .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO2_2) on the phenyl ring to improve electrophilicity and target binding .
  • Prodrug Modifications : Replace allyl with ester-linked groups (e.g., acetyloxypropyl) for controlled release in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.